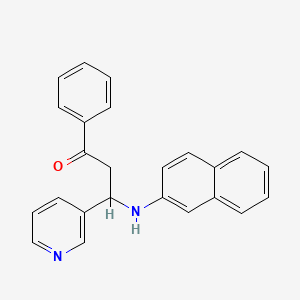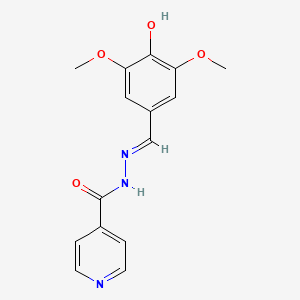
3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone, commonly known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP belongs to the family of substituted cathinones, which are synthetic compounds with stimulant properties. In
Mecanismo De Acción
The mechanism of action of NPP involves its ability to inhibit the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help regulate mood and alleviate symptoms of depression. NPP also has an affinity for the dopamine transporter, which may contribute to its stimulant properties.
Biochemical and Physiological Effects:
NPP has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant properties, NPP has also been shown to have analgesic properties. NPP has been shown to reduce pain sensitivity in animal models, which may make it a potential treatment for chronic pain. NPP has also been shown to have anxiolytic properties, which may make it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPP in lab experiments is its ability to selectively inhibit the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using NPP in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of NPP on the brain and other organs.
Direcciones Futuras
There are several possible future directions for research on NPP. One area of research could focus on the development of more potent and selective NPP analogs. Another area of research could focus on the use of NPP as a potential treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to understand the long-term effects of NPP on the brain and other organs, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of NPP involves the reaction of 2-naphthylamine with acetophenone in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with 3-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to yield NPP. The synthesis of NPP is a multistep process that requires careful handling of the reactants and the use of appropriate equipment to ensure a high yield of the product.
Aplicaciones Científicas De Investigación
NPP has been the subject of numerous scientific research studies due to its potential therapeutic applications. One of the most promising applications of NPP is its use as an antidepressant. Studies have shown that NPP has a similar mechanism of action to traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). NPP has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate symptoms of depression.
Propiedades
IUPAC Name |
3-(naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c27-24(19-8-2-1-3-9-19)16-23(21-11-6-14-25-17-21)26-22-13-12-18-7-4-5-10-20(18)15-22/h1-15,17,23,26H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLQDWJCEJLUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
methanone](/img/structure/B6053693.png)
![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)

![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)
![2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)
![1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6053745.png)
![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
